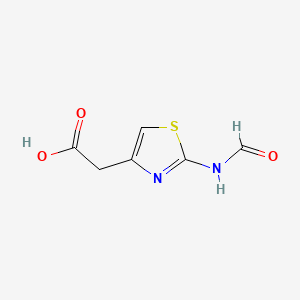

![molecular formula C11H7N3 B1339014 [2,4'-Bipyridine]-5-carbonitrile CAS No. 834881-86-6](/img/structure/B1339014.png)

[2,4'-Bipyridine]-5-carbonitrile

Vue d'ensemble

Description

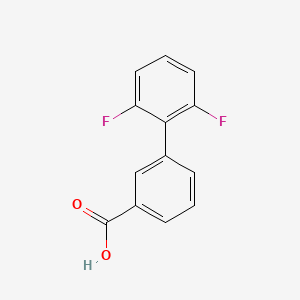

“[2,4’-Bipyridine]-5-carbonitrile” is a derivative of bipyridine, which is a type of organic compound where two pyridine rings are connected by a single bond . Bipyridines are widely used as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of bipyridines generally involves the formation of C−C bond from C−H bond . There are three main approaches: the formation of C2−C2′ bond by the dimerization of (activated) pyridines, the C−H bond heteroarylation of activated pyridine, or the late-stage functionalization of (activated) 2,2’-bipyridines .Molecular Structure Analysis

The molecular structure of bipyridines is planar with nitrogen atoms in trans position . This structure allows bipyridines to form stable complexes with many transition metals .Chemical Reactions Analysis

Bipyridines are known to form complexes with many transition metals . They act as a bidentate chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis

Bipyridines are colorless solids . They are characterized by their ability to form stable complexes with various metal ions .Applications De Recherche Scientifique

Coordination Chemistry and Metal Complexes

[2,4’-Bipyridine]-5-carbonitrile: is a versatile ligand in coordination chemistry due to its ability to bind with metal ions through its nitrogen atoms. This property is utilized in creating complex metal architectures which are fundamental in catalysis, magnetic materials, and luminescent compounds .

Supramolecular Chemistry

The nitrogen atoms in [2,4’-Bipyridine]-5-carbonitrile can engage in non-covalent interactions such as hydrogen or halogen bonds. This enables the formation of supramolecular structures with potential applications in molecular recognition, self-assembly processes, and the design of novel nanomaterials .

Catalysis

Bipyridine derivatives, including [2,4’-Bipyridine]-5-carbonitrile , are known to be effective ligands for catalysts. They can enhance the efficiency of various chemical reactions, including cross-coupling reactions, by stabilizing transition states and intermediates .

Organic Synthesis

In organic synthesis, [2,4’-Bipyridine]-5-carbonitrile can be used to introduce bipyridine moieties into larger organic frameworks. This is particularly useful in synthesizing complex organic molecules with specific electronic and structural properties .

Photovoltaic Materials

The electronic properties of [2,4’-Bipyridine]-5-carbonitrile make it a candidate for use in photovoltaic materials. Its ability to act as an electron donor or acceptor can be harnessed in the development of organic solar cells .

Electrochemical Sensors

Due to its electroactive nature, [2,4’-Bipyridine]-5-carbonitrile can be incorporated into electrochemical sensors. These sensors can detect various substances based on electrochemical changes upon binding with the analyte .

Biologically Active Molecules

Research into bipyridine derivatives has shown potential in creating biologically active molecules[2,4’-Bipyridine]-5-carbonitrile could serve as a building block for pharmaceuticals that interact with biological targets through metal coordination or pi-pi interactions .

Material Chemistry

[2,4’-Bipyridine]-5-carbonitrile: can contribute to material chemistry by being part of the synthesis of new materials with desirable properties such as conductivity, flexibility, and stability. It can be used in the creation of polymers, coatings, and electronic materials .

Mécanisme D'action

Target of Action

Bipyridines, in general, are known to interact with various metal ions, making them popular ligands in coordination chemistry . .

Mode of Action

As a bipyridine derivative, it may interact with its targets through coordination chemistry, forming complexes with metal ions . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Bipyridines can influence a variety of biochemical processes due to their ability to form complexes with metal ions

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, influencing the bioavailability and therapeutic efficacy of a compound . Future research should focus on understanding the pharmacokinetic profile of [2,4’-Bipyridine]-5-carbonitrile.

Result of Action

Given its potential to form complexes with metal ions, it may influence a variety of cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the activity of [2,4’-Bipyridine]-5-carbonitrile.

Orientations Futures

Propriétés

IUPAC Name |

6-pyridin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHQQFYBLAUBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463306 | |

| Record name | [2,4'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

834881-86-6 | |

| Record name | [2,4'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

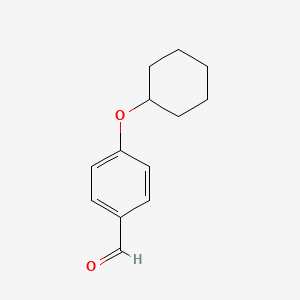

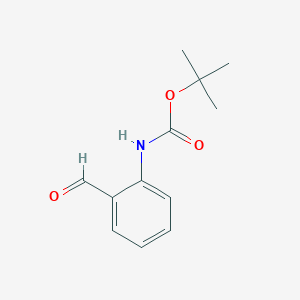

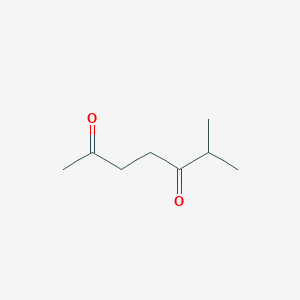

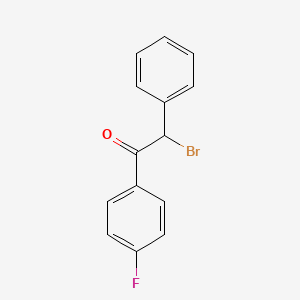

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of the synthesized [2,4'-Bipyridine]-5-carbonitrile derivatives?

A1: The research primarily focuses on the synthesis and in vitro antimicrobial activity of novel [2,4'-Bipyridine]-5-carbonitrile derivatives. Specifically, the studies investigate compounds containing either a 4-hydroxyphenylthio moiety [] or a 4-aminohenylthio moiety []. While the exact mechanism of action remains to be elucidated, the presence of these moieties, along with variations in the aryl substituents, significantly influences the antimicrobial activity. These findings suggest potential applications of these derivatives as lead compounds for developing new antimicrobial agents.

Q2: What synthetic approaches were employed to obtain the [2,4'-Bipyridine]-5-carbonitrile derivatives?

A2: Both studies utilize a similar multi-step synthetic approach starting from either 4-hydroxythiophenol [] or 4-aminothiophenol []. The key intermediate, a substituted pyridine bearing a thiophenol moiety, is reacted with ethyl cyanoacetate and an aromatic aldehyde to yield the desired [2,4'-Bipyridine]-5-carbonitrile core structure. Variations in the aromatic aldehydes allow for the generation of a library of compounds with diverse substituents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)